Cas no 2731013-32-2 (rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate)

rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate
- 2731013-32-2
- EN300-27727123
- rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate
-
- インチ: 1S/C9H15NO4/c1-12-9(11)7-4-14-8-5-13-3-2-6(8)10-7/h6-8,10H,2-5H2,1H3/t6-,7?,8+/m0/s1
- InChIKey: AYNGRPFZMMSTBV-YPVSKDHRSA-N
- ほほえんだ: O1CC(C(=O)OC)N[C@H]2CCOC[C@@H]12
計算された属性
- せいみつぶんしりょう: 201.10010796g/mol
- どういたいしつりょう: 201.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 56.8Ų
rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727123-10.0g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 10g |
$12183.0 | 2023-05-25 | ||
Enamine | EN300-27727123-0.1g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 0.1g |
$2493.0 | 2023-09-10 | ||
Enamine | EN300-27727123-5g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 5g |
$8216.0 | 2023-09-10 | ||
Enamine | EN300-27727123-0.5g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 0.5g |
$2719.0 | 2023-09-10 | ||
Enamine | EN300-27727123-2.5g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 2.5g |
$5553.0 | 2023-09-10 | ||
Enamine | EN300-27727123-5.0g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 5g |
$8216.0 | 2023-05-25 | ||
Enamine | EN300-27727123-0.05g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 0.05g |
$2379.0 | 2023-09-10 | ||
Enamine | EN300-27727123-1.0g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 1g |
$2833.0 | 2023-05-25 | ||
Enamine | EN300-27727123-10g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 10g |
$12183.0 | 2023-09-10 | ||
Enamine | EN300-27727123-0.25g |
rac-methyl (4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylate |
2731013-32-2 | 0.25g |
$2606.0 | 2023-09-10 |
rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylateに関する追加情報
Rac-Methyl (4aR,8aR)-Octahydropyrano[3,4-B]Oxazine-2-Carboxylate: A Comprehensive Overview
The compound rac-methyl (4aR,8aR)-octahydropyrano[3,4-b]oxazine-2-carboxylate, identified by the CAS number 2731013-32-2, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to a class of bicyclic compounds that exhibit a complex stereochemistry and versatile functional groups, making it a valuable subject for both academic research and industrial development.
Recent studies have highlighted the importance of understanding the stereochemical configuration of this compound. The (4aR,8aR) configuration is critical in determining its physical properties and biological activity. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact spatial arrangement of the molecule. These findings have been instrumental in designing more efficient synthetic pathways and optimizing its use in various applications.
The synthesis of rac-methyl (4aR,8aR)-octahydropyrano[3,4-b]oxazine-2-carboxylate involves a multi-step process that typically begins with the preparation of the oxazine ring system. One of the most promising approaches reported in recent literature involves the use of a palladium-catalyzed cross-coupling reaction to construct the bicyclic framework. This method not only enhances the yield but also ensures high stereoselectivity, which is essential for maintaining the compound's bioactivity.
In terms of applications, this compound has shown potential in the pharmaceutical industry as a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for treating conditions such as inflammation and neurodegenerative diseases. Preclinical studies have demonstrated its ability to modulate key enzymes involved in these pathways, providing a strong foundation for further investigation.
Another area where rac-methyl (4aR,8aR)-octahydropyrano[3,4-b]oxazine-2-carboxylate has shown promise is in materials science. Its rigid bicyclic structure and functional groups make it an ideal candidate for use in polymer synthesis and advanced materials development. Researchers have explored its role as a building block for creating high-performance polymers with tailored mechanical and thermal properties.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have focused on biodegradation mechanisms under various environmental conditions, providing insights into its persistence in natural systems. These findings are essential for ensuring sustainable practices in its production and application.
In conclusion, rac-methyl (4aR,8aR)-octahydropyrano[3,4-b]oxazine-2-carboxylate represents a fascinating example of how complex organic molecules can be harnessed for diverse applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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